二茂铁-D10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

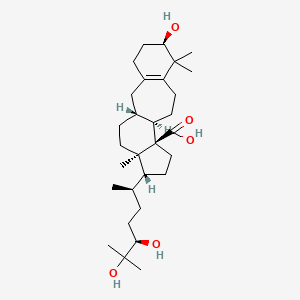

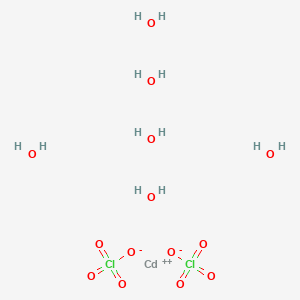

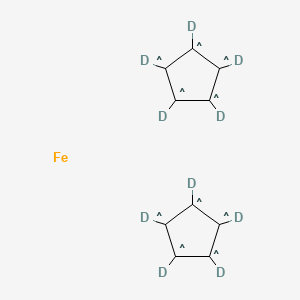

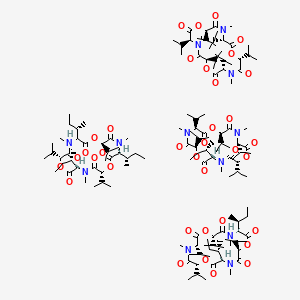

Ferrocene-D10 is an organometallic compound with the molecular formula C10H10Fe . It is a deuterium-labeled variant of Ferrocene . The molecule consists of two cyclopentadienyl rings bound to a central iron atom .

Molecular Structure Analysis

Ferrocene-D10, like Ferrocene, consists of two cyclopentadienyl rings bound to a central iron atom . The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .

Chemical Reactions Analysis

While specific chemical reactions involving Ferrocene-D10 are not detailed in the retrieved sources, ferrocene and its derivatives are known to participate in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions .

Physical And Chemical Properties Analysis

Ferrocene-D10 has a molecular weight of 196.09 g/mol . It exhibits high chemical stability and is amenable to diverse synthetic modifications . It also displays defined and tunable redox behavior .

科学研究应用

聚合物化学

二茂铁-D10及其衍生物在聚合物化学中具有重要的应用。 它们被用作氧化还原动态聚合物和树枝状聚合物 . 二茂铁独特的电子和结构性质使其成为合成具有不同电子和磁性质的聚合物的理想选择 .

材料科学

在材料科学领域,this compound被用作生物受体 . 它也用于合成各种材料,包括液晶和纳米粒子 .

药理学和生物化学

This compound已在药理学和生物化学中得到应用。 它被用于开发抗癌、抗病毒和抗菌药物 . 一些二茂铁衍生物对包括癌症在内的多种疾病表现出高度活性 .

电化学

This compound用于电化学传感器,以检测溶液中各种分子和离子的存在,包括葡萄糖、多巴胺和重金属 . 二茂铁是一种氧化还原活性化合物,它启发了研究人员开发用于各种应用的二茂铁基电催化剂 .

非线性光学

This compound因其独特的电子性质而用于非线性光学 . 其氧化还原性质已被广泛应用于使用光化学和电化学技术监测和管理各种电子传递途径

安全和危害

未来方向

Ferrocene and its derivatives, including Ferrocene-D10, have many potential applications in diverse scientific disciplines. They are used in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The research activity focused on ferrocene compounds is expected to continue in the future, yielding more attractive results in terms of both novelty and function .

生化分析

Biochemical Properties

Ferrocene-D10, like its parent compound ferrocene, exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . These properties make it a potential redox medium that promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses .

Cellular Effects

Ferrocene and its derivatives have been shown to interact with DNA and have been considered as potential DNA topoisomerase inhibitors .

Molecular Mechanism

Ferrocene and its derivatives are known to undergo many reactions characteristic of aromatic compounds . The robustness of the compound is attributed to the extended π-delocalization of the electrons in the molecule .

Temporal Effects in Laboratory Settings

Ferrocene and its derivatives are known for their stability . The rate of radical trapping by ferrocene was found to be enhanced in liposomes relative to a nonpolar solvent .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Ferrocene-D10 in animal models. Ferrocene-based compounds have been used in various biological applications, suggesting potential for in vivo studies .

Metabolic Pathways

Ferrocene and its derivatives have been associated with the process of ferroptosis, a form of programmed cell death that involves lipid metabolism, reactive oxygen species biology, and iron regulation .

Transport and Distribution

Ferrocene and its derivatives are known to exhibit attractive properties such as high chemical and thermal stability, low relative mass, and solubility in common organic solvents .

Subcellular Localization

Ferrocene and its derivatives have been suggested to anchor in lipid membranes, thereby allowing them to reduce lipid hydroperoxides or trap radical intermediates in lipid peroxidation .

属性

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/i2*1D,2D,3D,4D,5D; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRHTHSZMBROSH-DQPUZLHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)